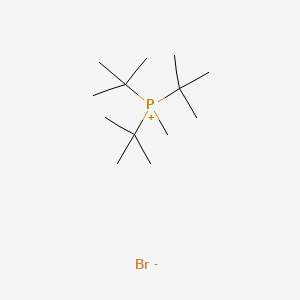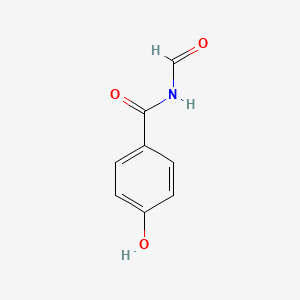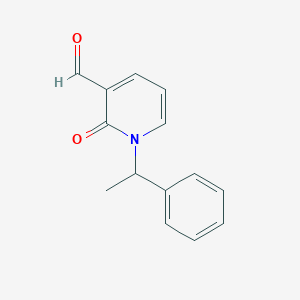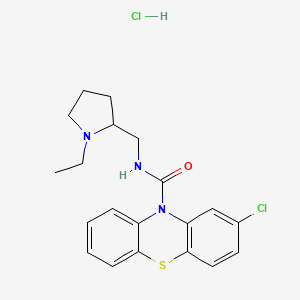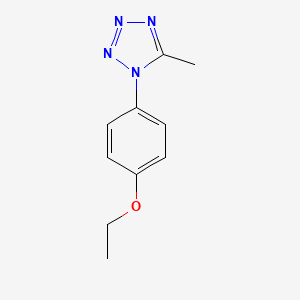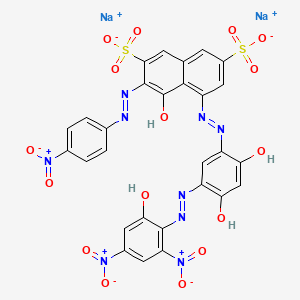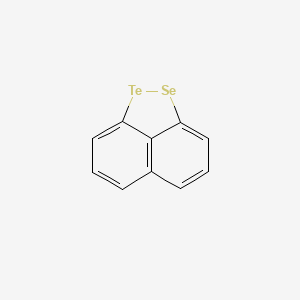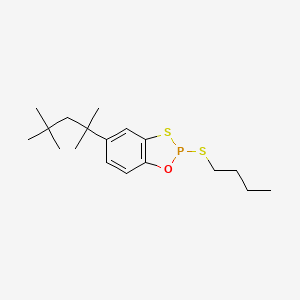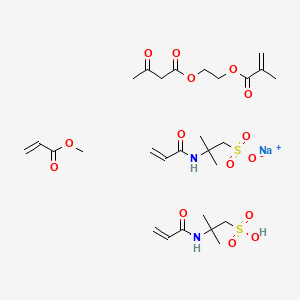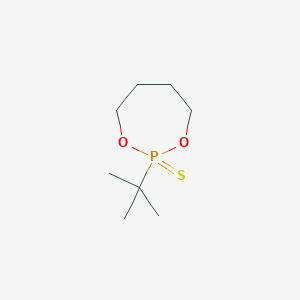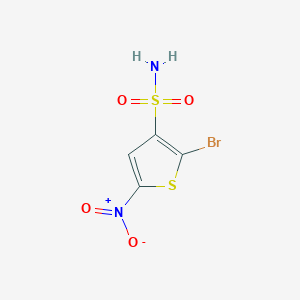![molecular formula C21H36O4 B14487062 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid CAS No. 63596-46-3](/img/structure/B14487062.png)
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid is an organic compound that features a cyclohexene ring, a propyl chain, and a butanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.
Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and an aluminum chloride catalyst.
Formation of the Butanedioic Acid Moiety: The butanedioic acid moiety can be synthesized through the oxidation of butane using potassium permanganate or by the hydrolysis of maleic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The cyclohexene ring and butanedioic acid moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexene structure.
4-Isopropyl-1-methylcyclohex-2-enol: Another compound with a cyclohexene ring and additional functional groups.
Uniqueness
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid is unique due to its combination of a cyclohexene ring, a propyl chain, and a butanedioic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
63596-46-3 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-[2-(2-cyclohex-2-en-1-ylpropyl)octyl]butanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-7-10-17(14-19(21(24)25)15-20(22)23)13-16(2)18-11-8-6-9-12-18/h8,11,16-19H,3-7,9-10,12-15H2,1-2H3,(H,22,23)(H,24,25) |
Clave InChI |
MUXSTTYXYGGOOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC(C)C1CCCC=C1)CC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


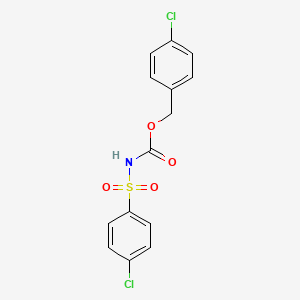
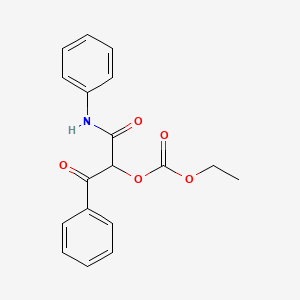
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)
